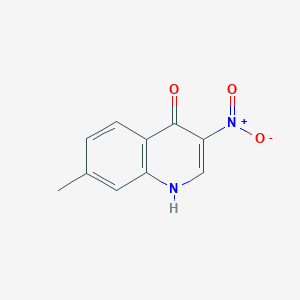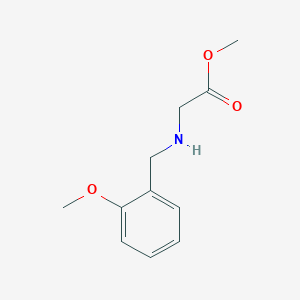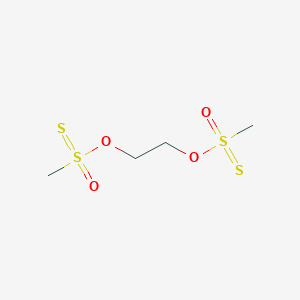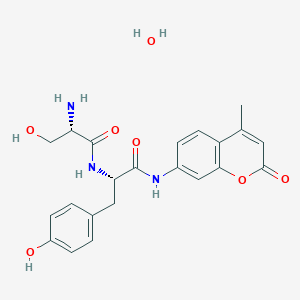![molecular formula C14H20N2O B1648082 N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine CAS No. 1114597-44-2](/img/structure/B1648082.png)
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine
Overview
Description
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The compound, being an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
The compound may affect various biochemical pathways due to its broad-spectrum biological activities. For example, it could potentially influence the pathways related to inflammation, as some indole derivatives have been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .
Result of Action
The compound’s action at the molecular and cellular level could result in a variety of effects, depending on the specific targets and pathways it interacts with. For instance, one study showed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine, as an indole derivative, is expected to interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to these diverse biological activities .
Cellular Effects
Similar indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar indole derivatives have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine typically involves the reaction of 5-methoxyindole with appropriate alkylating agents. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired indole derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole: A precursor in the synthesis of N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine.
Indole-3-carbaldehyde: Another indole derivative with similar structural features.
2-methylindole: Shares the indole core structure with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)7-15-8-11-9-16-14-5-4-12(17-3)6-13(11)14/h4-6,9-10,15-16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQCYUVJYOFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648000.png)
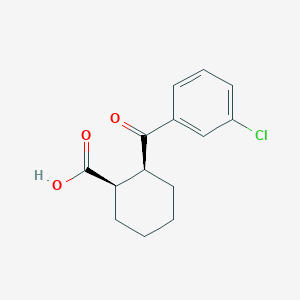
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648002.png)
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648003.png)

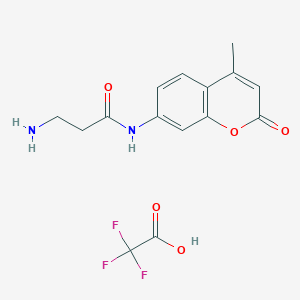
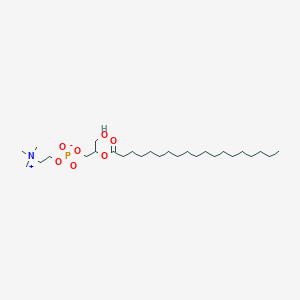
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid](/img/structure/B1648037.png)
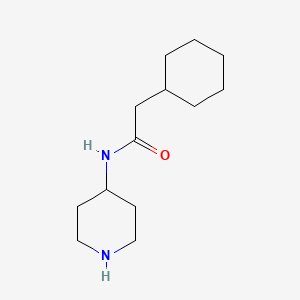
![(5-Aminobenzo[D][1,3]dioxol-6-YL)methanol](/img/structure/B1648052.png)
